Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate
Description
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate is a synthetic imidazole derivative characterized by a 2,3-dihydroimidazole core substituted with a heptyl chain at position 2, a methoxypropoxyethyl group at position 3, and a methyl propionate ester at position 1.
Properties
CAS No. |
68630-93-3 |
|---|---|
Molecular Formula |
C20H36N2O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 3-[2-heptyl-3-[2-(3-methoxy-3-oxopropoxy)ethyl]-2H-imidazol-1-yl]propanoate |
InChI |
InChI=1S/C20H36N2O5/c1-4-5-6-7-8-9-18-21(12-10-19(23)25-2)13-14-22(18)15-17-27-16-11-20(24)26-3/h13-14,18H,4-12,15-17H2,1-3H3 |
InChI Key |
QRPOISBXIZMALK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1N(C=CN1CCOCCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves multiple steps, starting from the appropriate heptyl and imidazole precursors. The reaction typically involves:
Alkylation: The heptyl group is introduced through an alkylation reaction.
Cyclization: The formation of the imidazole ring is achieved through cyclization reactions.
Esterification: The final step involves esterification to introduce the methoxy and oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : Analog 2’s nitro and trifluoromethyl groups increase electrophilicity, whereas the target’s methoxy and ester groups may moderate reactivity .
- Synthetic Complexity : Analog 1’s trimethylsilyl protecting group and tetrazole synthesis (88% yield) suggest robust methodologies, but the target’s long alkyl chain may complicate purification .
Pharmacological and Functional Comparisons
Receptor Binding and Bioactivity
- The target compound lacks a tetrazole but includes ester groups, which may act as prodrugs to enhance bioavailability.
- Analog 2’s propenoic acid group suggests kinase or enzyme inhibition activity, whereas the target’s methyl propionate ester could reduce acidity, altering target engagement .
Metabolic Stability
Analytical and Spectral Trends
- NMR : Analog 1’s trimethylsilyl group produces distinct δ 0.1–0.5 ppm signals, absent in the target compound. The target’s heptyl chain would show characteristic δ 1.2–1.4 ppm methylene resonances .
- Mass Spectrometry : Analog 1’s ESI-MS (m/z 419.56 [M+H$^+$]) aligns with its molecular weight, whereas the target’s larger size (~425 g/mol) would yield a higher m/z .
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